1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” is a complex organic molecule. It contains a pyrazole ring, which is a heterocyclic aromatic organic compound . The molecule also includes a piperazine ring and an indazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a pyrazole ring, a piperazine ring, and an indazole ring . The pyrazole ring contains two nitrogen atoms and is substituted with ethyl and methyl groups .Scientific Research Applications
- Imidazole derivatives, including those containing the tetrahydropyrazino[1,2-b]indazole core, exhibit antimicrobial properties . Researchers have synthesized related compounds and evaluated their potential against bacteria, fungi, and other pathogens. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole demonstrated good antimicrobial activity .
- Some derivatives of this compound have shown promise in combating tuberculosis. Compounds like 80a, 80b, 81a, 82a, and 83a exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains .
- Although specific studies on this compound are scarce, its structural features make it an interesting candidate for further investigation. Researchers have explored related imidazole-containing compounds for their anticancer potential . Further studies could reveal whether this tetrahydropyrazinoindazole scaffold has similar effects.
- Imidazole derivatives serve as essential synthons in drug development. The tetrahydropyrazinoindazole core could be modified to create novel drugs targeting various diseases. Researchers have already identified commercially available drugs containing a 1,3-diazole ring, such as antihistaminics, antiulcer agents, and antiprotozoals .
- Researchers continue to develop efficient synthetic routes for imidazole derivatives. Recent advances in regiocontrolled synthesis have focused on constructing substituted imidazoles . Investigating optimal synthetic pathways for our compound could enhance its accessibility for further research.
Antimicrobial Activity
Anti-Tubercular Potential
Anticancer Research
Drug Development
Synthetic Routes and Optimization
properties
IUPAC Name |
1-[4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2S/c1-4-27-16(3)20(15(2)23-27)31(29,30)26-13-11-25(12-14-26)21-19-17-7-5-6-8-18(17)24-28(19)10-9-22-21/h9-10H,4-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGCDIXBCWRLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.